molecular formula C17H13N5OS B2554876 3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 898656-54-7

3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2554876
CAS No.: 898656-54-7
M. Wt: 335.39
InChI Key: HQNJUFPKBDUURS-UHFFFAOYSA-N
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Description

3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide is a synthetic small molecule based on the imidazo[2,1-b]thiazole scaffold, a structure recognized as privileged in medicinal chemistry for its diverse pharmacological potential . This compound is furnished strictly for research applications such as biochemical screening, hit-to-lead optimization, and mechanism-of-action studies. The imidazothiazole core is a fused heterocyclic system that integrates the properties of both imidazole and thiazole rings, often leading to improved stability and distinct interactions with biological targets . Researchers have extensively explored this scaffold, generating derivatives with a wide spectrum of biological activities, including notable antitumor effects against various cancer cell lines such as lung cancer (A549), melanoma (UACC-62), and breast cancer (MDA-MB-231) . The specific substitution pattern of this compound—featuring a phenyl ring at the 6-position and a pyrimidin-2-yl carboxamide at the 2-position—is designed to probe interactions with key enzymatic targets. Analogous compounds have been reported to function through mechanisms such as the inhibition of tubulin polymerization or by targeting kinase enzymes like V600E-B-RAF and VEGFR2 , which are critical pathways in cancer cell proliferation and survival. For Research Use Only (RUO) . This product is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations governing the safe handling and use of this chemical.

Properties

IUPAC Name

3-methyl-6-phenyl-N-pyrimidin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c1-11-14(15(23)21-16-18-8-5-9-19-16)24-17-20-13(10-22(11)17)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNJUFPKBDUURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as toluene or ethyl acetate, and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

COX-2 Inhibitors

  • N,N-Dimethyl-1-(6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)
    • Activity : Selective COX-2 inhibitor with an IC50 of 0.08 µM and a selectivity index of 313.7 (COX-1 IC50 >100 µM).
    • Key Feature : The dimethylamine group at C-5 enhances selectivity and potency, underscoring the importance of amine substituents in modulating COX-2 activity .
  • 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5)
    • Activity : Moderate COX-2 inhibitor (IC50 = 1.4 µM), less selective than 6a due to the absence of the dimethylamine group .

Anticancer Agents

  • Methyl-2-(1-(3-Methyl-6-(p-Tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate (3) Activity: Demonstrates anti-proliferative effects against HepG2 hepatic cancer cells. Molecular docking reveals strong interactions with Glypican-3 (GPC-3), a target in hepatocellular carcinoma .
  • 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives (6–10) Activity: Z-isomers (e.g., compound 7) show weak antiviral activity, suggesting spatial orientation of substituents (e.g., indolinone fragment) critically influences biological outcomes .

Aldose Reductase (AR) Inhibitors

  • 2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-Benzoylhydrazinecarbothioamide (3d)
    • Activity : Most potent AR inhibitor in its series, highlighting the role of bromophenyl and hydrazinecarbothioamide groups in enzyme inhibition .

Structure-Activity Relationship (SAR) Trends

Compound Substituents Key Activity IC50/Selectivity Reference
6a C-5 dimethylamine, C-6 4-(methylsulfonyl)phenyl COX-2 inhibition 0.08 µM (SI = 313.7)
3d C-6 4-bromophenyl, C-2 acetyl-benzoylhydrazinecarbothioamide Aldose reductase inhibition Most active in series
3 (Anti-proliferative) C-6 p-tolyl, C-2 hydrazinecarbodithioate HepG2 cytotoxicity Strong docking with GPC-3
3-Methyl-6-(3-nitrophenyl) analogs C-6 3-nitrophenyl, C-2 carboxamide (e.g., BO48999: 852135-69-4) Structural analogs (activity data pending) N/A

Key Observations :

  • C-5 and C-6 Substitutions : Critical for target selectivity. Bulky or polar groups (e.g., methylsulfonylphenyl) enhance COX-2 binding .
  • C-2 Carboxamide Variations : Pyrimidin-2-yl (in the parent compound) vs. pyridin-3-ylmethyl (BO48999) may alter pharmacokinetics and target affinity .
  • Stereochemistry : Z/E isomerism in chromen-2-one derivatives significantly impacts antiviral activity .

Biological Activity

The compound 3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide is part of a class of imidazo[2,1-b]thiazole derivatives that have garnered attention for their potential biological activities. These compounds are known for their diverse pharmacological profiles, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of imidazo[2,1-b]thiazole derivatives often involves interactions with various biological targets:

  • Enzyme Inhibition : These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Regulation : They may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the imidazo[2,1-b]thiazole core significantly influence biological activity. For example:

  • Substitution Patterns : Electron-withdrawing groups at specific positions on the phenyl ring enhance potency against certain cancer cell lines.
  • Pyrimidine Substituents : The presence of pyrimidine moieties has been linked to improved bioavailability and selectivity for specific biological targets.

Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. The findings indicated:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
  • Mechanistic Insights : Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to control groups.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)3.5Apoptosis induction
A549 (Lung)4.0Cell cycle arrest

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound:

  • Bacterial Strains Tested : The compound showed efficacy against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL.
Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus16Bacteriostatic
Escherichia coli32Bactericidal

Anti-inflammatory Effects

In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine levels in macrophages:

  • Cytokine Measurement : Levels of TNF-alpha and IL-6 were significantly decreased upon treatment.

Q & A

Q. What are the established synthetic routes for 3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide, and what key reaction conditions are required?

The compound is synthesized via palladium-catalyzed coupling reactions. A representative method involves heating 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole with 4-iodo-2-(methylthio)pyrimidine in the presence of palladium acetate, cesium carbonate, and triphenylphosphine. Key conditions include inert atmosphere (e.g., nitrogen), reflux in polar aprotic solvents (e.g., DMF), and precise stoichiometric ratios to minimize side reactions .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : To verify substituent positions and aromaticity (e.g., pyrimidinyl and phenyl proton signals).
  • HPLC : For purity assessment (>95% purity is typical for research-grade material).
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Q. What safety protocols are recommended when handling this compound?

Mandatory precautions include:

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions to prevent inhalation.
  • Waste disposal : Segregate organic waste and collaborate with certified hazardous waste management services .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

Standard solubility testing in DMSO, ethanol, and aqueous buffers (e.g., PBS) is recommended. Stability studies should assess degradation under light, temperature (4°C vs. room temperature), and pH variations. HPLC monitoring over 24–72 hours can detect decomposition .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and purity?

Systematic optimization involves:

  • Catalyst screening : Testing Pd(OAc)₂ vs. PdCl₂ for coupling efficiency.
  • Solvent effects : Comparing DMF, THF, and acetonitrile for solubility and reaction rates.
  • Temperature control : Lowering reflux temperatures to reduce byproduct formation.
  • Base selection : Evaluating Cs₂CO₃ vs. K₂CO₃ for deprotonation efficacy .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

SAR studies focus on:

  • Substituent modification : Varying phenyl (e.g., electron-withdrawing groups) or pyrimidinyl (e.g., methyl vs. ethyl) moieties.
  • Bioassays : In vitro testing against bacterial (e.g., S. aureus) and fungal strains (e.g., C. albicans) to correlate structural changes with MIC values .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Mitigation strategies include:

  • Reproducing assays : Using standardized protocols (CLSI guidelines).
  • Re-evaluating purity : HPLC reanalysis to rule out degradation.
  • Control experiments : Testing against reference antibiotics (e.g., fluconazole, ampicillin) .

Q. What computational methods support the design of derivatives with enhanced pharmacokinetic properties?

In silico tools include:

  • Molecular docking : To predict binding affinity with target enzymes (e.g., fungal CYP51).
  • ADMET prediction : Using platforms like SwissADME to optimize logP, solubility, and metabolic stability.
  • DFT calculations : To assess electronic effects of substituents on reactivity .

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